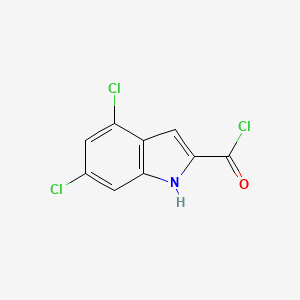

4,6-dichloro-1H-indole-2-carbonyl chloride

描述

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in the realm of organic and medicinal chemistry. chemicalbook.comscielo.org.mxechemi.comthieme-connect.de Its prevalence in a vast array of natural products, including alkaloids and essential amino acids like tryptophan, has long captured the attention of scientists. thieme-connect.de This natural abundance is a testament to the evolutionary selection of the indole nucleus for diverse biological functions.

In modern drug discovery, the indole motif is a cornerstone for the design of novel therapeutic agents. scielo.org.mxmatrix-fine-chemicals.com Its unique electronic properties and the ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for targeting a wide range of biological receptors and enzymes. matrix-fine-chemicals.com Consequently, indole derivatives have been successfully developed into drugs for treating a multitude of conditions, including cancer, microbial infections, inflammation, and neurological disorders. scielo.org.mxechemi.commatrix-fine-chemicals.com The versatility of the indole ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. matrix-fine-chemicals.com

General Principles and Reactivity of Acyl Chlorides in Heterocyclic Systems

Acyl chlorides, also known as acid chlorides, are highly reactive carboxylic acid derivatives characterized by the replacement of the hydroxyl group with a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, making acyl chlorides exceptionally susceptible to nucleophilic attack. libretexts.org The strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms renders the carbonyl carbon highly electron-deficient. libretexts.org

In the context of heterocyclic systems like indole, the introduction of an acyl chloride functional group at a specific position unlocks a plethora of synthetic possibilities. The high reactivity of the acyl chloride allows for the facile introduction of a wide variety of substituents through reactions with a broad range of nucleophiles. libretexts.org Common transformations include the formation of amides via reaction with amines, esters with alcohols, and ketones through Friedel-Crafts acylation. libretexts.org This reactivity is often so pronounced that the reactions can proceed under mild conditions, which is particularly advantageous when dealing with sensitive or complex heterocyclic substrates. The general mechanism for these transformations is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. libretexts.org

Contextual Importance of 4,6-Dichloro-1H-indole-2-carbonyl Chloride as a Synthetic Intermediate

This compound emerges as a significant synthetic intermediate due to the combined features of its dichlorinated indole core and the reactive acyl chloride group. The chlorine atoms at the 4 and 6 positions of the indole ring are not merely passive substituents; they profoundly influence the electronic properties of the molecule and provide handles for further synthetic modifications through cross-coupling reactions.

The primary role of this compound is to serve as a precursor for the synthesis of a variety of 2-substituted-4,6-dichloroindoles. Its reaction with various nucleophiles, particularly amines, leads to the formation of 4,6-dichloro-1H-indole-2-carboxamides. These amide derivatives are of significant interest in medicinal chemistry. For instance, a patent for indole nitriles describes the use of 4,6-dichloro-1H-indole-2-carboxylic acid to synthesize a complex amide, a process that inherently proceeds through the activation of the carboxylic acid, most commonly via its conversion to the acyl chloride. google.com

The synthesis of this compound is typically achieved by treating its corresponding carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). echemi.com This conversion is a standard and efficient method for preparing reactive acyl chlorides from their more stable carboxylic acid precursors.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 306937-25-7 |

| Molecular Formula | C₉H₄Cl₃NO |

| Molecular Weight | 248.49 g/mol |

| IUPAC Name | This compound |

Interactive Table: Reactivity of this compound

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Amine (R-NH₂) | N-Substituted Amide | Aprotic solvent, often with a base |

| Alcohol (R-OH) | Ester | Aprotic solvent, often with a base |

| Water (H₂O) | Carboxylic Acid | Hydrolysis |

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-4-1-6(11)5-3-8(9(12)14)13-7(5)2-4/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJASLMFOWLAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384184 | |

| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-25-7 | |

| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 1h Indole 2 Carbonyl Chloride and Its Precursors

Synthesis of 4,6-Dichloro-1H-indole-2-carboxylic Acid

The formation of the 4,6-dichloro-substituted indole (B1671886) ring is a critical step, leveraging well-established reactions in heterocyclic chemistry. The strategic placement of the chloro-substituents originates from the choice of the starting aromatic precursor, typically 3,5-dichloroaniline. ttuhsc.edu

The Fischer indole synthesis is a robust and widely utilized method for preparing indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comthermofisher.com For the synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid, the process commences with 3,5-dichloroaniline. This starting material is first converted into the corresponding 3,5-dichlorophenylhydrazine. ttuhsc.edu

The key steps in this synthetic sequence are:

Diazotization: The primary aromatic amine (3,5-dichloroaniline) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) to form a diazonium salt.

Reduction: The resulting diazonium salt is reduced to the corresponding hydrazine (B178648) derivative, 3,5-dichlorophenylhydrazine. ttuhsc.edu

Condensation & Cyclization: The synthesized hydrazine is then reacted with an appropriate keto-acid, such as ethyl pyruvate, to form a hydrazone. ttuhsc.edu This intermediate, under the influence of an acid catalyst (Brønsted or Lewis acids), undergoes a acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization to yield the indole nucleus. wikipedia.orgbyjus.com The final step involves the hydrolysis of the ester to the carboxylic acid.

Table 1: Key Stages of Fischer Indole Synthesis for 4,6-Dichloro-1H-indole-2-carboxylic Acid

| Stage | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Hydrazine Formation | 3,5-Dichloroaniline, NaNO₂, Reducing Agent | 3,5-Dichlorophenyl diazonium salt | 3,5-Dichlorophenylhydrazine |

| Hydrazone Formation | 3,5-Dichlorophenylhydrazine, Ethyl Pyruvate | Phenylhydrazone | Ethyl 4,6-dichloro-1H-indole-2-carboxylate |

| Saponification | Ethyl 4,6-dichloro-1H-indole-2-carboxylate, Base (e.g., LiOH) | Carboxylate Salt | 4,6-Dichloro-1H-indole-2-carboxylic Acid acs.org |

The Japp-Klingemann reaction provides an alternative route to the hydrazone intermediates required for the Fischer indole synthesis. wikipedia.org This method involves the reaction of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. wikipedia.org

In the context of synthesizing 4,6-dichloro-1H-indole-2-carboxylic acid, the process would be:

Formation of a diazonium salt from 3,5-dichloroaniline.

Reaction of this diazonium salt with a β-keto-ester, like ethyl 2-methylacetoacetate, under basic conditions.

The reaction proceeds via nucleophilic addition of the enolate of the β-keto-ester to the diazonium salt, followed by hydrolysis and decarboxylation to yield the target hydrazone. wikipedia.org

This hydrazone can then be cyclized using the Fischer indole synthesis conditions (strong acid) to give the desired indole structure. wikipedia.org

This pathway is particularly useful as it directly couples the diazonium salt with the keto-ester, bypassing the separate synthesis and isolation of the substituted hydrazine.

Beyond the classical Fischer synthesis, other methods for preparing carboxylic acids can be noted, although the Fischer route is predominant for this specific structure. General synthetic strategies for carboxylic acids include the oxidation of primary alcohols or aldehydes, and the hydrolysis of nitriles or esters. libretexts.org A common route to indole-2-carboxylic acids involves the carboxylation of an indole-2-lithium species, generated by lithiation of the N-protected indole at the C2 position. However, for the 4,6-dichloro derivative, the synthesis almost invariably begins with the appropriately substituted aniline (B41778) to construct the ring system with the correct halogen placement from the outset. ttuhsc.edu

Conversion of 4,6-Dichloro-1H-indole-2-carboxylic Acid to 4,6-Dichloro-1H-indole-2-carbonyl Chloride

The final step in the synthesis of the target compound is the conversion of the carboxylic acid functional group into a more reactive acid chloride. This is a standard transformation in organic synthesis, typically achieved using specific chlorinating agents. libretexts.orgmasterorganicchemistry.com

Two of the most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.com

Thionyl Chloride (SOCl₂): This is a powerful chlorinating agent often used for converting carboxylic acids to acid chlorides. masterorganicchemistry.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product. wikipedia.org

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is also widely used. wikipedia.orgwikipedia.org The reaction is generally performed at room temperature or below in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂). commonorganicchemistry.comcommonorganicchemistry.com The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are also volatile. wikipedia.org A specific procedure for a similar substrate involves adding oxalyl chloride to a suspension of the carboxylic acid in dichloromethane. orgsyn.org

Table 2: Comparison of Common Chlorinating Agents

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat, reflux commonorganicchemistry.com | Volatile byproducts (SO₂, HCl) wikipedia.org | Harsher conditions, less selective |

| Oxalyl Chloride | (COCl)₂ | CH₂Cl₂, 0°C to RT commonorganicchemistry.comcommonorganicchemistry.com | Milder, more selective, volatile byproducts (CO, CO₂, HCl) wikipedia.orgwikipedia.org | More expensive than SOCl₂ wikipedia.org |

The conversion of carboxylic acids to acid chlorides using either thionyl chloride or oxalyl chloride is significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). website-files.comnih.gov

The catalytic cycle, known as the Vilsmeier mechanism, proceeds as follows:

DMF, a nucleophilic amide, reacts with the chlorinating agent (e.g., oxalyl chloride) to form a reactive iminium salt intermediate, the Vilsmeier reagent. wikipedia.orgyoutube.com

The carboxylic acid then reacts with this highly electrophilic Vilsmeier reagent.

This forms a new intermediate that subsequently collapses, releasing the desired acid chloride and regenerating the DMF catalyst, which can then participate in another cycle. wikipedia.orgyoutube.com

The use of catalytic DMF allows the reaction to proceed under milder conditions and with greater efficiency, making it the standard protocol for this type of transformation. wikipedia.orgorgsyn.orgnih.gov

Reactivity Profile and Mechanistic Investigations of 4,6 Dichloro 1h Indole 2 Carbonyl Chloride

Acylation Reactions with Diverse Nucleophiles

The reactivity of 4,6-dichloro-1H-indole-2-carbonyl chloride as an acylating agent is governed by the electrophilic nature of its carbonyl carbon, which is activated by the adjacent chlorine atom. Its interaction with nucleophiles can be directed towards different sites, primarily leading to N-acylation or C-acylation, depending on the substrate and reaction conditions.

N-Acylation of Indoles and Related Heterocycles

The selective acylation of the nitrogen atom in indoles and other N-heterocycles is a crucial transformation for synthesizing molecules with significant biological and material properties. nih.gov Traditional methods for this transformation often employ highly reactive acyl chlorides. nih.govrsc.orgresearchgate.net The reaction of an indole (B1671886) with an acyl chloride, such as this compound, typically proceeds in the presence of a base. researchgate.net This process can, however, be complicated by competing acylation at the C3 position, which is also nucleophilic. nih.gov

While direct N-acylation of indoles with carboxylic acids is possible using specific catalysts like boric acid, the use of activated derivatives like acid chlorides remains a more common approach. clockss.org The N-acylation of a heterocyclic amine like carbazole (B46965) with an acyl chloride represents a standard method for producing N-acylcarbazoles. nih.govresearchgate.net Therefore, reacting this compound with various indoles or related heterocycles is an expected pathway to generate novel bis-indole structures or other N-acylated heterocyclic compounds.

Table 1: Representative N-Acylation Reactions This table is illustrative of expected products based on general N-acylation principles.

| Nucleophile | Expected Product |

|---|---|

| 1H-Indole | 1-(4,6-dichloro-1H-indole-2-carbonyl)-1H-indole |

| Pyrrole (B145914) | 1-(4,6-dichloro-1H-indole-2-carbonyl)pyrrole |

C3-Acylation of Indole Substrates under Lewis Acid Catalysis

The C3 position of the indole ring is electron-rich and highly nucleophilic, making it the most common site for electrophilic substitution, including Friedel-Crafts acylation. nih.govsci-hub.stclockss.org The reaction of an indole with an acyl chloride, catalyzed by a Lewis acid, typically results in the formation of a 3-acylindole. clockss.org This classic reaction is fundamental in indole chemistry for creating carbon-carbon bonds at the C3 position. acs.org

The use of Lewis acids like B(C6F5)3 has been effective in catalyzing the C3-alkylation of indoles, highlighting the ability of these catalysts to promote functionalization at this position under mild conditions. researchgate.net In the context of acylation, the Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, enhancing its electrophilicity and facilitating the attack by the C3-nucleophile of the indole substrate. Therefore, it is anticipated that this compound would react with various indole substrates at the C3 position under Lewis acid catalysis to yield the corresponding 3-acylindole derivatives.

Chemoselective Acylation Studies and Regiochemical Control

A significant challenge in indole chemistry is controlling the site of acylation, given the multiple reactive positions, particularly the N1 and C3 atoms. nih.gov The acylation of indoles often occurs at the C3 position due to its higher electron density, making selective N-acylation a more complex task that may require specific reagents or catalytic systems. nih.govrsc.org

Regiochemical control can be achieved by carefully selecting the reaction conditions. For instance, in the Friedel-Crafts acylation of ethyl indole-2-carboxylate (B1230498), the choice of the acylating agent and solvent can direct the substitution to either the C3 position or the C5 position on the benzene (B151609) ring. clockss.org Using an acid anhydride (B1165640) instead of an acyl chloride was found to greatly increase the regioselectivity for acylation at the C3 position. clockss.org Conversely, N-acylation can be favored by using phase-transfer catalysts or by forming the indole anion with a strong base before introducing the acyl chloride. These principles of chemoselectivity are directly applicable to reactions involving this compound, allowing for the targeted synthesis of specific isomers. The ability to control whether the acylation occurs at the nitrogen or carbon center is crucial for the synthesis of complex molecules. nih.gov

Formation of Amide Derivatives

The reaction of this compound with amines is a direct and efficient method for the synthesis of a wide range of amide derivatives. Amides are a cornerstone functional group in medicinal chemistry and materials science. hud.ac.ukresearchgate.net

Reaction with Primary and Secondary Amines

The synthesis of amides from acid chlorides and amines is one of the most efficient and widely used methods for creating the amide bond. hud.ac.uk The reaction typically involves mixing the acid chloride with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. hud.ac.uk This protocol is robust and can be performed in various solvents, including greener alternatives like Cyrene™. hud.ac.ukrsc.org

The reaction of this compound with a diverse set of primary and secondary amines is expected to proceed smoothly to afford the corresponding N-substituted 4,6-dichloro-1H-indole-2-carboxamides in good yields. This transformation allows for the straightforward incorporation of the dichloro-indole scaffold into a multitude of chemical structures.

Table 2: Synthesis of Amide Derivatives from this compound This table is illustrative of expected products based on the general reaction of acyl chlorides with amines.

| Amine | Amine Type | Expected Product |

|---|---|---|

| Benzylamine | Primary | N-benzyl-4,6-dichloro-1H-indole-2-carboxamide |

| Aniline (B41778) | Primary | 4,6-dichloro-N-phenyl-1H-indole-2-carboxamide |

| Pyrrolidine | Secondary | (4,6-dichloro-1H-indol-2-yl)(pyrrolidin-1-yl)methanone |

Synthesis of N-Acylindoles via Carbene Catalysis

Modern synthetic methods have explored the use of N-heterocyclic carbene (NHC) catalysis for selective acylation reactions. A notable example is the highly chemoselective oxidative carbene-catalyzed N-acylation of indoles using aldehydes as the acyl source. rsc.org This method provides a mild and functional-group-tolerant route to N-acylindoles and related N-acylated heterocycles like pyrroles and indazoles. rsc.org In this process, the carbene reacts with the aldehyde to form a reactive acyl intermediate (the Breslow intermediate), which then acylates the indole nitrogen.

While this catalytic cycle has been established for aldehydes, its direct application using a highly reactive acyl chloride like this compound as the acylating agent is not as commonly documented. Such a reaction would likely not require the oxidative conditions needed for aldehydes. Instead, the carbene could potentially act as a nucleophilic catalyst, activating the acyl chloride for transfer to the indole nitrogen. Copper-NHC complexes are also known to be effective catalysts for various organic transformations, including N-arylation reactions. nih.gov Exploring the use of such catalytic systems for the N-acylation of indoles with this compound could open new avenues for synthesizing complex indole derivatives.

Derivatization Strategies and Novel Compound Synthesis Utilizing 4,6 Dichloro 1h Indole 2 Carbonyl Chloride

Synthesis of Complex Indole-2-carboxamide Libraries

The indole-2-carboxamide moiety is a cornerstone in the development of new therapeutic agents, with over 25% of common drugs featuring an amide bond. arkat-usa.org The high reactivity of the carbonyl chloride group in 4,6-dichloro-1H-indole-2-carbonyl chloride makes it an ideal precursor for the synthesis of diverse indole-2-carboxamide libraries. This is typically achieved through a direct coupling reaction with a primary or secondary amine.

The general synthetic procedure involves reacting the carbonyl chloride with a selected amine, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) (DCM). nih.gov This method allows for the incorporation of a vast range of chemical functionalities into the final molecule, depending on the structure of the amine used. Researchers have successfully synthesized libraries by coupling indole-2-carboxylic acids (the hydrolyzed precursors to the carbonyl chlorides) with various amines, including those bearing adamantane (B196018) rings, substituted phenyl groups, and amino acid esters, to explore their potential as therapeutic agents. nih.govarkat-usa.org For instance, N-(1-adamantyl)-4,6-dichloroindole-2-carboxamide showed a significant increase in antitubercular activity compared to its dimethyl analogue, highlighting the positive impact of the dichloro substitution. nih.gov

| Amine Reactant | Resulting Carboxamide Structure | Significance |

|---|---|---|

| Various primary/secondary amines | Generic 4,6-dichloro-1H-indole-2-carboxamide | Foundation for creating large, diverse chemical libraries for screening. rsc.org |

| Amino acid esters | Peptidomimetic indole-2-carboxamides | Combines the indole (B1671886) scaffold with amino acids to create compounds with potential biological activity. arkat-usa.org |

| Phenethylamines | N-phenethyl-indole-2-carboxamides | The N-phenethyl carboxamide structure has been identified as important for antiproliferative action in related compounds. nih.gov |

| Adamantylamines | N-adamantyl-4,6-dichloroindole-2-carboxamide | Demonstrated potent activity against Mycobacterium tuberculosis. nih.gov |

Introduction of Diverse Functionalities at the Indole Core

Beyond the synthesis of carboxamides, the 4,6-dichloro-1H-indole scaffold can be further elaborated to incorporate a variety of heterocyclic moieties known to be of pharmacological importance. These transformations often involve multi-step synthetic sequences starting from the initial carboxamide or a related derivative.

The conversion of the 2-carboxamide (B11827560) group to a nitrile (cyano group) provides a key intermediate for further functionalization. This transformation can typically be achieved using a dehydrating agent. The resulting 2-cyanoindole derivative is a valuable precursor for the synthesis of tetrazoles.

Tetrazoles are considered to be bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. The synthesis of a 5-substituted-1H-tetrazole from a nitrile is commonly accomplished via a [3+2] cycloaddition reaction. nih.gov This reaction involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst like a zinc salt or under microwave irradiation to facilitate the ring formation. nih.govorganic-chemistry.org

| Starting Material | Intermediate/Product | Key Reaction Type |

|---|---|---|

| 4,6-dichloro-1H-indole-2-carboxamide | 4,6-dichloro-1H-indole-2-carbonitrile | Dehydration |

| 4,6-dichloro-1H-indole-2-carbonitrile | 5-(4,6-dichloro-1H-indol-2-yl)-1H-tetrazole | [3+2] Cycloaddition with an azide source. organic-chemistry.org |

The oxadiazole ring is another important heterocycle in drug development, often used as a stable bioisosteric replacement for ester and amide groups. ijper.org One of the most common routes to synthesizing 1,3,4-oxadiazoles begins with an acid hydrazide. nih.gov this compound can be reacted with hydrazine (B178648) hydrate (B1144303) to form 4,6-dichloro-1H-indole-2-carbohydrazide. This hydrazide can then undergo cyclization with various reagents. For example, reaction with a second acyl chloride would form a diacylhydrazine intermediate, which can be cyclized using a dehydrating agent like phosphorus oxychloride to yield the corresponding 1,3,4-oxadiazole (B1194373) derivative. nih.gov

The synthesis of imidazolidine-containing indole derivatives can be more complex. However, strategies involving C-N bond coupling are often employed. researchgate.net For instance, a plausible route could involve the reaction of the indole nitrogen or another nucleophilic position with a suitable imidazolidine (B613845) precursor bearing a leaving group. The development of N-heterocyclic carbene ligands based on the indole scaffold demonstrates the feasibility of creating robust C-N linkages between indole and imidazole-type rings. researchgate.net

Structure-Guided Design for Advanced Indole Conjugates

The rational design of novel compounds often relies on a structure-guided approach, where chemical modifications are made to optimize the interaction of a molecule with its biological target. nih.gov This involves systematically altering different parts of the lead molecule, such as the peripheral substituents and the linkers that connect different pharmacophores.

Attaching various substituted aromatic and heterocyclic groups to the indole-2-carboxamide core is a common strategy to probe structure-activity relationships (SAR). The nature, position, and number of substituents on these appended rings can dramatically affect a compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov For example, in a series of indole-2-carboxamides designed as potential anticancer agents, the introduction of different halogen atoms on the indole ring and the use of morpholine- or piperazine-containing amide moieties were systematically investigated to determine their impact on antiproliferative activity. nih.gov Similarly, coupling indole-2-carboxylic acids with various amino acids introduces both a new heterocyclic system and a chiral center, further expanding the chemical space for biological testing. arkat-usa.org

| Appended Group Type | Example | Purpose of Investigation |

|---|---|---|

| Substituted Phenyl | N-(4-fluorobenzyl) | To evaluate the effect of electron-withdrawing/donating groups on activity. mdpi.com |

| Heterocyclic Amines | Morpholine, Piperazine (B1678402) | To modulate solubility, cell permeability, and target engagement. nih.gov |

| Fused Ring Systems | Adamantane | To increase lipophilicity and explore bulky hydrophobic pockets in the target. nih.gov |

| Other Heterocycles | Pyrimidine | To create hybrid molecules that may act as dual inhibitors of different targets (e.g., EGFR/VEGFR-2). researchgate.net |

In many advanced drug candidates, a "linker" or "tether" is used to connect the primary indole scaffold to another functional group or pharmacophore. The design of this linker is critical for pharmacological activity, as its length, flexibility, and chemical nature dictate the spatial orientation of the connected moieties. annualreviews.orgresearchgate.net

Strategies include:

Altering Linker Length and Rigidity: In the development of antitubercular agents, a carbonyl piperazine fragment was introduced to extend the linker tethering the indole scaffold to an adamantane ring, probing its effect on activity. nih.gov

Varying Linker Chemistry: In the design of autotaxin (ATX) inhibitors, researchers explored replacing an acylhydrazone linker with a more stable urea (B33335) counterpart, which led to a significant improvement in inhibitory activity. researchgate.net

Hybrid Molecule Design: Linkers are fundamental to creating hybrid molecules designed to interact with multiple targets simultaneously. Indole derivatives have been tethered to other scaffolds, such as pyrimidine, to develop dual inhibitors of protein kinases like EGFR and VEGFR-2, a strategy aimed at overcoming drug resistance. researchgate.net

These linker strategies, guided by computational modeling and structure-based design, are essential for optimizing the potency and selectivity of advanced indole conjugates derived from precursors like this compound. researchgate.netresearchgate.net

Pharmacological and Biological Research of 4,6 Dichloro 1h Indole 2 Carbonyl Chloride Derivatives

Neuropharmacological Investigations

The central nervous system activity of 4,6-dichloro-1H-indole-2-carboxylate derivatives has been extensively explored, particularly their role as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function.

NMDA Receptor Glycine (B1666218) Site Antagonism and Allosteric Modulation

The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. nih.gov Derivatives of 4,6-dichloro-1H-indole-2-carboxylic acid have been identified as potent and selective antagonists at the glycine binding site of the NMDA receptor. nih.gov

One of the most well-characterized compounds in this class is MDL 105,519, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid. nih.gov Research has shown that MDL 105,519 is a highly selective inhibitor of [3H]glycine binding to the NMDA receptor. Its mechanism of action is non-competitive with respect to NMDA, and its inhibitory effects can be reversed by the glycine site agonist D-serine. nih.gov This confirms its activity as a glycine site antagonist. Further studies on cloned NMDA receptors have helped characterize the subtype selectivity of related indole-2-carboxylate (B1230498) derivatives, such as GV150,526A and GV196,771A, by assessing their ability to inhibit the binding of [3H]-MDL 105,519. nih.gov These compounds function as allosteric modulators, as they bind to a site distinct from the primary glutamate binding site, thereby preventing channel activation. nih.gov

| Compound | Target | Mechanism of Action |

| MDL 105,519 | NMDA Receptor Glycine Site | Potent and selective non-competitive antagonist. nih.gov |

| GV150,526A | NMDA Receptor Glycine Site | Antagonist; reduces infarct area in ischemia models. nih.gov |

| GV196,771A | NMDA Receptor Glycine Site | Antagonist; developed from earlier indole-2-carboxylate templates. nih.gov |

Structure-Activity Relationships (SAR) Governing Receptor Affinity and Potency

The structure-activity relationships (SAR) for this class of compounds highlight the importance of the substituted indole-2-carboxylic acid core. The 4,6-dichloro substitution pattern on the indole (B1671886) ring is a key feature for high affinity. The nature of the substituent at the 3-position of the indole ring significantly influences the potency and pharmacokinetic properties of these antagonists.

For instance, MDL 105,519 features a (E)-3-(2-phenyl-2-carboxyethenyl) group at this position. nih.gov In contrast, another derivative, GV150,526A (3-[2-(phenylaminocarbonyl)ethyl]-4,6-dichloroindole-2-carboxylic acid), demonstrates that modifications at the 3-position can maintain potent NMDA receptor antagonism while potentially altering other properties like neuroprotective efficacy. nih.gov The presence of the carboxylic acid at the 2-position of the indole is crucial for interacting with the glycine binding site. The general SAR for indole-based compounds often shows that halogen substitutions on the benzene (B151609) ring portion of the indole can enhance binding affinity. nih.gov The specific placement of chloro groups at positions 4 and 6 appears optimal for the desired antagonistic activity at the NMDA receptor glycine site.

Evaluation in Murine Models of Neurological Conditions

The in-vivo efficacy of these NMDA receptor antagonists has been validated in various murine models of neurological disorders. MDL 105,519, when administered intravenously, demonstrated the ability to prevent harmaline-stimulated increases in cerebellar cyclic GMP levels, providing biochemical proof of its NMDA receptor antagonism in a living system. nih.gov This biochemical activity was associated with significant anticonvulsant effects in several seizure models, including those that are genetically based, chemically induced, and electrically mediated. nih.gov

Similarly, the derivative GV150,526A has been evaluated in a rat model of focal cerebral ischemia (middle cerebral artery occlusion). nih.gov In these studies, GV150,526A was shown to reduce the area of infarction and offer protection against the loss of somatosensory evoked potentials, indicating its potential as a neuroprotective agent for conditions like stroke. nih.gov

Metabolic and Enzymatic Target Modulation

Beyond their neuropharmacological roles, derivatives based on the 4,6-dichloro-1H-indole structure have been investigated for their effects on key metabolic enzymes, revealing a broader therapeutic potential.

Inhibition of Fructose-1,6-bisphosphatase: Mechanism and Binding Site Analysis

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. nih.govnih.gov Inhibition of FBPase is considered a promising strategy for treating type 2 diabetes by reducing excessive hepatic glucose production. doi.org

Interestingly, the NMDA receptor antagonist 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) was discovered to be an allosteric inhibitor of FBPase. nih.gov X-ray crystallography studies revealed that this compound does not bind to the enzyme's active site but rather to the allosteric site typically occupied by adenosine (B11128) monophosphate (AMP), a natural inhibitor of FBPase. nih.gov This finding identified a new class of FBPase inhibitors. The indole-2-carboxylic acid scaffold mimics the binding mode of AMP. nih.gov The binding at this regulatory site induces a conformational change in the enzyme, leading to reduced catalytic activity. nih.gov This dual activity of certain indole derivatives highlights their potential for polypharmacology.

| Compound | Target Enzyme | Binding Site | Mechanism |

| MDL-29951 | Fructose-1,6-bisphosphatase | Allosteric AMP Site | Allosteric Inhibition. nih.gov |

Glycogen (B147801) Phosphorylase Inhibition Studies

Glycogen phosphorylase (GP) is another key enzyme in glucose metabolism, responsible for breaking down glycogen into glucose-1-phosphate to meet cellular energy demands. mdpi.com Inhibition of the liver isoform of GP is another therapeutic approach for controlling hyperglycemia in type 2 diabetes. nih.gov

Several indole derivatives have been identified as inhibitors of glycogen phosphorylase. These compounds typically bind to a novel allosteric site at the dimer interface of the enzyme, known as the indole site. nih.gov This binding stabilizes a less active conformation of the enzyme. Research on compounds like GPi688 and GPi819 has shown that the inhibitory effect of these indole site inhibitors can act synergistically with glucose. nih.gov While specific studies focusing solely on 4,6-dichloro substituted derivatives are part of a broader investigation into indole-based GP inhibitors, related compounds like 5-chloro-1H-indole-2-carboxylic acid derivatives have shown significant inhibitory activity. For example, CP-320626, a 5-chloro-indole derivative, is a known glycogen phosphorylase inhibitor. nih.gov The research into these related structures suggests that the 4,6-dichloro-indole scaffold could also be a viable starting point for designing potent GP inhibitors. nih.govmdpi.com

G Protein-Coupled Receptor (GPR17) Agonism and Related Signaling Pathways

The orphan G protein-coupled receptor 17 (GPR17) has been identified as a promising drug target, particularly for conditions like glioblastoma and inflammatory diseases. nih.govnih.govnih.gov GPR17 is phylogenetically related to both purinergic P2Y receptors and cysteinyl-leukotriene (CysLT) receptors. nih.gov Research has identified synthetic agonists derived from the 4,6-dichloro-1H-indole-2-carboxylic acid structure that have been instrumental in characterizing the receptor's function. nih.gov

One of the most notable synthetic GPR17 agonists is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, also known as MDL29,951. nih.govnih.gov This compound has been shown to be a potent activator of GPR17, enabling a detailed understanding of the receptor's signaling profile. nih.govnih.gov GPR17 signals through the Gαi protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. nih.govnih.gov

Studies using MDL29,951 in oligodendrocyte-derived cell lines have demonstrated that GPR17 activation triggers the Gαi/o signaling pathway. nih.gov This, in turn, reduces the activity of the downstream adenylyl cyclase-cAMP-PKA-CREB (cAMP response element-binding protein) cascade. nih.gov This pathway is crucial for oligodendrocyte maturation, and its inhibition by GPR17 agonism suggests a role for this receptor in regulating this process. nih.gov

Structure-activity relationship (SAR) studies on MDL29,951 derivatives have provided insights into the structural requirements for GPR17 agonism. It has been found that while the 6-position of the indole ring can accommodate large, lipophilic substituents, the 4-position is less tolerant, only allowing for smaller substituents to maintain or improve potency. nih.govnih.gov Any substitution at the 1-, 5-, or 7-positions of the indole core has been shown to be detrimental to the compound's activity. nih.gov

| Compound Name | Receptor Target | Effect | Signaling Pathway Implicated |

| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) | GPR17 | Agonist | Gαi/o, Adenylyl Cyclase Inhibition, ↓cAMP |

Exploration of Broad-Spectrum Biological Activities

Beyond their effects on GPR17, derivatives of the 4,6-dichloro-1H-indole scaffold have been investigated for a range of other biological activities.

The indole nucleus is a common feature in compounds with antimicrobial properties. nih.govnanobioletters.com Derivatives of 4,6-dichloro-1H-indole have shown promise in this area, particularly as antitubercular agents. The emergence of drug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. nih.gov

One such derivative, N-(1-(adamantan-1-yl) ethyl)-4,6-dichloro-1H-indole-2-carboxamide, has been identified as having antitubercular activity with a reported MIC value of 0.32 μM. nih.gov The lipophilic nature of the adamantanol moiety is thought to contribute to its antimycobacterial activity. nih.gov In general, indole derivatives with lipophilic and cationic amphiphilic motifs have demonstrated potent activity against mycobacteria. nih.gov

| Derivative Class | Specific Compound Example | Target | Noted Activity |

| Indole-2-carboxamides | N-(1-(adamantan-1-yl) ethyl)-4,6-dichloro-1H-indole-2-carboxamide | Mycobacterium tuberculosis | Antitubercular (MIC: 0.32 μM) nih.gov |

| 6-chloro indole derivatives | Not specified | MRSA | Antibacterial activity nih.gov |

The indole scaffold is a key component in many natural and synthetic anticancer agents. mdpi.comdntb.gov.ua Research into indole derivatives has revealed their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases. nih.gov

Derivatives containing a dichloro-substituted indole ring have been investigated for their cytotoxic effects. For instance, a 3,4-dichloro moiety containing an indole-triazole scaffold demonstrated excellent cytotoxicity against the Hep-G2 liver cancer cell line. nih.gov Furthermore, some 6-chloro indole derivatives have also shown activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, which can sometimes be relevant in cancer patient care. nih.gov

| Derivative Class | Cell Line | Key Findings |

| Indole-triazole scaffolds with dichloro substitution | Hep-G2 (Liver Cancer) | Excellent cytotoxicity observed. nih.gov |

| Indole-based tyrphostin derivatives | HCT-116 (Colon Cancer), Huh-7 (Hepatocellular Carcinoma) | Inhibition of tumor cell proliferation at (sub-)micromolar concentrations. nih.gov |

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a continuous area of research. nih.gov Indole derivatives have been explored for their potential to modulate inflammatory pathways. nih.gov Specifically, a series of 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized, showing a significant ability to inhibit the release of pro-inflammatory cytokines IL-6 and IL-8 in human bronchial epithelial cells. nih.gov This suggests a potential therapeutic application in inflammatory conditions such as acute lung injury. nih.gov

In addition to anti-inflammatory effects, the antioxidant potential of indole derivatives has been recognized. nih.gov The indole nucleus can act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The antioxidant activity is often dependent on the nature and position of substituents on the indole ring. nih.gov For example, indole-linked 1,3,4-oxadiazoles have been synthesized and evaluated for their antioxidant properties, with some derivatives showing potent radical scavenging activity. chemmethod.com

| Activity | Derivative Class | Key Findings |

| Anti-inflammatory | 4-Indolyl-2-arylaminopyrimidines | Inhibition of IL-6 and IL-8 release. nih.gov |

| Antioxidant | Indole-linked 1,3,4-oxadiazoles | Potent radical scavenging activity. chemmethod.com |

| Antioxidant | Ethenyl indoles | Substituent-dependent antioxidant activity. rsc.orgresearchgate.net |

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. openpharmaceuticalsciencesjournal.com The indole nucleus is present in some compounds with anticonvulsant properties. scispace.com While specific studies on 4,6-dichloro-1H-indole-2-carbonyl chloride derivatives for anticonvulsant activity are not widely reported, the broader class of indole derivatives has been a subject of investigation. For example, isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have been reported to possess anticonvulsant activities. scispace.com Other studies have focused on compounds like pyridazinone derivatives, which have shown anticonvulsant effects in various animal models. openpharmaceuticalsciencesjournal.com

Cathepsin K is a cysteine protease that plays a critical role in bone resorption by osteoclasts. rsc.orgnih.gov As such, inhibitors of Cathepsin K are being investigated as potential treatments for osteoporosis. rsc.orgnih.gov The development of potent and selective Cathepsin K inhibitors is an active area of research. nih.gov While various scaffolds have been explored for Cathepsin K inhibition, including nitrile-based and non-covalent inhibitors, specific research directly linking derivatives of this compound to this target is limited in the current literature. nih.gov However, the broad inhibitory potential of diverse heterocyclic compounds suggests that indole-based structures could be explored for this activity in the future.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the structure, dynamics, and chemical environment of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy would be instrumental in identifying the number and environment of protons in 4,6-dichloro-1H-indole-2-carbonyl chloride . The expected spectrum would feature distinct signals corresponding to the protons on the indole (B1671886) ring. The proton at the N-H position of the indole would likely appear as a broad singlet at a downfield chemical shift, typically above 11 ppm, due to its acidic nature. The protons on the aromatic portion of the indole ring are expected to appear in the aromatic region (approximately 7.0-8.0 ppm). Specifically, the proton at position 3 would likely be a singlet, while the protons at positions 5 and 7 would appear as singlets or doublets depending on their coupling with each other. The integration of these peaks would confirm the presence of one proton at each of these positions.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| N-H | > 11.0 | Broad Singlet |

| H-3 | ~7.0-7.5 | Singlet |

| H-5 | ~7.0-7.5 | Singlet or Doublet |

| H-7 | ~7.0-7.5 | Singlet or Doublet |

This table represents predicted values based on general principles of NMR spectroscopy and data for analogous indole compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides critical information about the carbon framework of This compound . Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. The carbonyl carbon of the acid chloride group is expected to be the most downfield signal, likely appearing in the range of 160-170 ppm. The carbons of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The carbons directly bonded to chlorine atoms (C-4 and C-6) would show characteristic shifts influenced by the electronegativity of the halogen.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 160 - 170 |

| C-2 | ~130 - 140 |

| C-3 | ~100 - 110 |

| C-3a | ~125 - 135 |

| C-4 | ~120 - 130 |

| C-5 | ~115 - 125 |

| C-6 | ~120 - 130 |

| C-7 | ~110 - 120 |

| C-7a | ~135 - 145 |

This table represents predicted values based on general principles of NMR spectroscopy and data for analogous indole compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For This compound , the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride group, typically observed in the range of 1750-1815 cm⁻¹. The N-H stretching vibration of the indole ring would appear as a sharp to moderately broad peak around 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the indole ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (indole) | 3300 - 3400 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (acid chloride) | 1750 - 1815 | Stretching |

| C=C (aromatic) | 1400 - 1600 | Stretching |

| C-Cl | < 800 | Stretching |

This table represents predicted values based on general principles of IR spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For This compound (C₉H₄Cl₃NO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of three chlorine atoms, the isotopic pattern of the molecular ion peak would be highly characteristic, showing multiple peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of the carbonyl chloride group (-COCl) or individual chlorine atoms, providing further structural confirmation.

| Ion | Expected m/z | Description |

| [C₉H₄³⁵Cl₃NO]⁺ | ~247 | Molecular ion with three ³⁵Cl isotopes |

| [C₉H₄³⁵Cl₂³⁷ClNO]⁺ | ~249 | Molecular ion with two ³⁵Cl and one ³⁷Cl isotope |

| [C₉H₄³⁵Cl³⁷Cl₂NO]⁺ | ~251 | Molecular ion with one ³⁵Cl and two ³⁷Cl isotopes |

| [C₉H₄³⁷Cl₃NO]⁺ | ~253 | Molecular ion with three ³⁷Cl isotopes |

| [M - Cl]⁺ | ~212, 214, 216 | Loss of a chlorine atom |

| [M - COCl]⁺ | ~184, 186 | Loss of the carbonyl chloride group |

This table represents predicted m/z values and fragmentation patterns based on the molecular formula and general principles of mass spectrometry.

X-ray Crystallography for High-Resolution Structural Determination and Binding Site Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of This compound could be grown, X-ray diffraction analysis would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This technique would unequivocally confirm the connectivity of the atoms and the planarity of the indole ring system. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which are crucial for understanding the solid-state properties of the compound. While no published crystal structure for this specific compound is currently available, data for closely related structures like 4,6-dichloro-1H-indole-2,3-dione show detailed crystal packing and hydrogen bonding patterns.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Geometric parameters of the molecule |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, etc. |

This table outlines the type of data that would be obtained from a successful X-ray crystallographic analysis.

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of novel compounds and for understanding the structural features that are crucial for their biological effects.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D shape and electrostatic properties. In a study of indole-2-carboxamide derivatives as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa), CoMFA was used to develop a predictive model. nih.gov The resulting model demonstrated a high cross-validated correlation coefficient (q²) of 0.697, indicating its robustness and predictive power. nih.gov The CoMFA contour maps revealed that bulky substituents were favored in certain regions, while electron-withdrawing groups in other areas enhanced the inhibitory activity. Such insights are invaluable for designing new derivatives with improved potency.

Similarly, a CoMFA study on 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors highlighted the importance of both steric and electrostatic fields in determining the inhibitory activity. nih.gov The generated models, which were validated using a test set of compounds, provided a clear direction for the structural modifications needed to enhance the desired biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the ligand-receptor interactions. In the same study on indole-2-carboxamide derivatives, a CoMSIA model was developed, yielding a q² value of 0.622. nih.gov The CoMSIA contour maps provided additional insights into the hydrophobic and hydrogen-bonding requirements for optimal activity, complementing the findings from the CoMFA analysis. nih.gov

In a separate investigation of 1,2,3,4-tetrahydropyrrolo[3,4-b]indole (B7904549) derivatives as selective CB2 receptor agonists, a highly predictive CoMSIA model was generated with a q² of 0.680 and a predictive r² of 0.93 for the test set. nih.gov This model offered valuable suggestions for designing new analogs with enhanced binding affinity. nih.gov

Table 1: 3D-QSAR Model Statistics for Indole (B1671886) Derivatives

| Study | Compound Class | Target | Method | q² | r² (non-cross-validated) | Predictive r² |

|---|---|---|---|---|---|---|

| Inhibitory mode of indole-2-carboxamide derivatives against HLGPa nih.gov | Indole-2-carboxamides | Human Liver Glycogen Phosphorylase a | CoMFA | 0.697 | - | Validated with test set |

| Inhibitory mode of indole-2-carboxamide derivatives against HLGPa nih.gov | Indole-2-carboxamides | Human Liver Glycogen Phosphorylase a | CoMSIA | 0.622 | - | Validated with test set |

| CoMFA and CoMSIA analyses on 1,2,3,4-tetrahydropyrrolo[3,4-b]indole and benzimidazole (B57391) derivatives nih.gov | Tetrahydropyrrolo[3,4-b]indoles | CB2 Receptor | CoMSIA | 0.680 | 0.97 | 0.93 |

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand ligand-receptor interactions and to predict binding affinities.

In a study on indole derivatives as Pim-1 kinase inhibitors, molecular docking was used to determine the binding modes of the compounds within the active site of the enzyme. researchgate.netclinmedkaz.org The docking studies revealed that interactions with key amino acid residues, such as Glu 121, were vital for the inhibitory activity. clinmedkaz.org These findings were then used to guide the design of new molecules with improved activity. researchgate.netclinmedkaz.org

Another example is the use of molecular docking to study the interaction of indole-2-carboxamide derivatives with the human liver glycogen phosphorylase a (HLGPa) active site. nih.gov The docking results showed that the inhibitors adopted very similar binding conformations, and the calculated interaction free energies correlated well with the experimental inhibitory activities. nih.gov

Table 2: Examples of Molecular Docking Studies on Indole Derivatives

| Compound Class | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Indole derivatives | Pim-1 Kinase | Interaction with Glu 121 is crucial for binding. | researchgate.netclinmedkaz.org |

| Indole-2-carboxamides | Human Liver Glycogen Phosphorylase a (HLGPa) | Similar binding conformations and good correlation between interaction energies and experimental activities. | nih.gov |

| Indole acylguanidines | β-secretase (BACE1) | Identified key hydrogen bonding interactions with catalytic residues Asp32 and Asp228. | researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on the stability of ligand-target complexes and the conformational dynamics of both the ligand and the protein.

In the study of indole derivatives as Pim-1 inhibitors, MD simulations were performed to investigate the stability of the protein-ligand interactions and to confirm the importance of the Glu 121 residue in binding. researchgate.net The simulations showed that the key interactions observed in the docking studies were maintained throughout the simulation, indicating a stable binding mode. researchgate.net

Similarly, MD simulations were employed to analyze the binding of indole derivatives to Mycobacterium tuberculosis DNA gyrase. The simulations suggested that hydrogen bond interactions with the Asp79 residue of the GyrB subunit are crucial for high-affinity binding and the inhibition of ATPase activity. isfcppharmaspire.com

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

A study on the discovery of novel HIV-1 protease inhibitors utilized virtual screening of a large compound database to identify indole-based hits. ijsdr.org This approach, combined with text mining to specifically select for indole-containing molecules, led to the identification of promising new inhibitor candidates. ijsdr.org

In another example, virtual screening was used to identify indole acylguanidines as potent inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease. researchgate.net The initial hit was discovered through virtual screening and was subsequently optimized to yield highly potent inhibitors. researchgate.net

In Silico Prediction of Pharmacological Profiles (e.g., PASS Online)

In silico tools that predict the pharmacological profiles of compounds are becoming increasingly important in the early stages of drug discovery. These tools can help to prioritize compounds for further investigation and to identify potential off-target effects.

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given compound based on its structure. way2drug.com For instance, in a study of 1-piperazine indole hybrids, PASS was used to predict various biological activities, including kinase inhibitory activity and GPCR ligand activity. nih.gov These predictions help in guiding the experimental validation of the compounds.

Another study on indole derivatives used PASS to predict their potential as anti-inflammatory agents. isfcppharmaspire.com The predictions, which suggested activity against COX-1 and COX-2 enzymes, were then corroborated by molecular docking studies. isfcppharmaspire.com These in silico predictions are valuable for assessing the potential of new compounds and for designing focused biological assays.

常见问题

Basic Questions

Q. What are the key physicochemical properties of 4,6-dichloro-1H-indole-2-carbonyl chloride, and how are they experimentally determined?

- Molecular Formula : C₉H₄Cl₂NO (carbonyl chloride derivative of C₈H₅Cl₂N in ) .

- CAS No. : 306937-25-7 (distinct from the parent compound 4,6-dichloroindole, CAS 101495-18-5) .

- Characterization Methods :

- Purity : HPLC (≥95% as per ) .

- Structural Confirmation : IR spectroscopy (authentic spectrum matching in ) , NMR (¹H/¹³C), and mass spectrometry.

- Melting Point : Compare with analogs (e.g., indole-5-carboxylic acid mp 232–234°C in ).

Q. What is the standard synthetic route for preparing this compound?

- Methodology :

Start with 4,6-dichloroindole-2-carboxylic acid (see for related indole-carboxylic acids) .

React with oxalyl chloride ( ) under anhydrous conditions (e.g., reflux in dichloromethane with catalytic DMF).

Monitor reaction completion via TLC or in situ IR (disappearance of carboxylic acid O-H stretch).

- Critical Considerations : Moisture exclusion, stoichiometric excess of oxalyl chloride, and inert atmosphere to prevent hydrolysis.

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic substitutions be resolved?

- Issue : Variable yields in amidation/esterification reactions due to steric hindrance or electronic effects from the dichloro-substituted indole core.

- Experimental Design :

- Comparative Studies : Use controlled conditions (e.g., THF vs. DMF solvents, room temp vs. reflux) with nucleophiles like amines or alcohols.

- Mechanistic Probes : Employ DFT calculations to map electronic environments (e.g., LUMO localization on the carbonyl carbon).

- Analytical Validation : Quantify byproducts via LC-MS ( ) .

Q. What strategies mitigate decomposition of this compound during storage?

- Stability Challenges : Hydrolysis of the acyl chloride group to carboxylic acid under humid conditions.

- Solutions :

- Storage : Anhydrous solvents (e.g., sealed ampules under argon) at –20°C (as recommended for similar chlorides in ).

- Stabilizers : Add molecular sieves or desiccants to storage containers.

- Quality Control : Periodic FT-IR checks for O-H stretches indicating hydrolysis .

Q. How can this compound be utilized in synthesizing complex heterocycles for drug discovery?

- Case Study :

- Step 1 : React with ethyl glycinate to form an amide intermediate.

- Step 2 : Cyclize via Pd-catalyzed C-H activation (analogous to methods in ).

Data Contradictions and Validation

Q. Discrepancies in reported CAS numbers for indole derivatives: How to ensure accuracy?

- Root Cause : Misattribution between parent indoles (e.g., 4,6-dichloroindole, CAS 101495-18-5) and their derivatives (e.g., carbonyl chloride, CAS 306937-25-7) .

- Resolution : Cross-reference supplier catalogs ( ) and authoritative databases (PubChem, Reaxys) for derivative-specific identifiers.

Methodological Tables

| Parameter | Example Data | Source |

|---|---|---|

| Purity (HPLC) | ≥95% | |

| IR Peak (C=O stretch) | ~1770 cm⁻¹ | |

| Analog Melting Point | Indole-5-carboxylic acid: 232–234°C | |

| Recommended Storage | –20°C, anhydrous, argon atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。